Dolo-Neurobion is manufactured by various pharmaceutical companies, with its formulation being widely recognized in different regions, particularly in Europe and Asia. The individual components are sourced from established suppliers of pharmaceutical-grade chemicals.
Dolo-Neurobion is classified as a combination analgesic and neurotropic agent. It falls under the category of non-steroidal anti-inflammatory drugs (NSAIDs) due to the presence of Diclofenac, while the B vitamins categorize it as a neuroprotective agent that supports nerve health and function.
The synthesis of Dolo-Neurobion involves the careful formulation of its active ingredients. Each component is separately synthesized and then combined in precise ratios to ensure efficacy and safety.
The synthesis requires stringent quality control measures to ensure that each ingredient meets pharmacopoeial standards. The final formulation is typically prepared in tablet form, ensuring stability and bioavailability.
The molecular structure of Dolo-Neurobion can be broken down into its components:
The molecular weights are approximately:
Dolo-Neurobion acts through multiple biochemical pathways:
The combination of these components leads to enhanced analgesic effects compared to Diclofenac alone, particularly in conditions involving nerve damage or dysfunction .
The mechanism of action for Dolo-Neurobion involves both central and peripheral pathways:
Clinical studies have shown that the combination significantly reduces pain levels in various conditions compared to treatments using Diclofenac alone .
Relevant data indicate that proper storage conditions enhance the shelf life of Dolo-Neurobion, ensuring efficacy over time .
Dolo-Neurobion is primarily used in clinical settings for:
Research continues to explore its efficacy in various pain management protocols, particularly in populations with chronic pain syndromes .
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: